Ethyl 3-(trimethylsilyl)propiolate
Overview
Description
Ethyl 3-(trimethylsilyl)propiolate is an organic compound with the molecular formula C8H14O2Si. It is a derivative of propiolic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the terminal alkyne is replaced by a trimethylsilyl group. This compound is known for its applications in organic synthesis, particularly in the preparation of various heterocyclic compounds .
Mechanism of Action
Target of Action
Ethyl 3-(trimethylsilyl)propiolate is a chemical compound used in the preparation of 4-ethoxycarbonyl-3-(trimethylsilyl)furan
Mode of Action
It is known to be used in the synthesis of other compounds .
Biochemical Pathways
It is primarily used as a reagent in the synthesis of other compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. It is a combustible liquid and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(trimethylsilyl)propiolate can be synthesized through the reaction of ethyl propiolate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(trimethylsilyl)propiolate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trimethylsilyl group can be replaced by nucleophiles such as halides or alkoxides.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium tert-butoxide in polar aprotic solvents.
Cycloaddition Reactions: Catalysts such as copper(I) iodide or palladium(II) acetate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Products include various substituted propiolates.
Cycloaddition Reactions: Products include furan derivatives and other heterocycles.
Hydrolysis: The major product is 3-(trimethylsilyl)propiolic acid.
Scientific Research Applications
Ethyl 3-(trimethylsilyl)propiolate is utilized in several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including heterocycles and natural products.
Material Science:
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
Comparison with Similar Compounds
Methyl Propiolate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-(Trimethylsilyl)propiolic Acid: Similar structure but with a carboxylic acid group instead of an ester group.
Ethyl Propiolate: Similar structure but without the trimethylsilyl group.
Uniqueness: Ethyl 3-(trimethylsilyl)propiolate is unique due to the presence of both the trimethylsilyl and ethyl ester groups, which confer distinct reactivity and stability properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .
Properties
IUPAC Name |
ethyl 3-trimethylsilylprop-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2Si/c1-5-10-8(9)6-7-11(2,3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBKPHYAIRLCLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340929 | |
Record name | Ethyl 3-(trimethylsilyl)propiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16205-84-8 | |
Record name | Ethyl 3-(trimethylsilyl)propiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(trimethylsilyl)propynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 3-(trimethylsilyl)propiolate in the nickel-catalyzed reductive coupling reaction with aldehydes?
A1: this compound serves as the ynoate component in the nickel-catalyzed reductive coupling reaction with aldehydes []. The reaction utilizes (1,5-hexadiene)Ni(SIPr) (where SIPr represents 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) as a catalyst and triethylsilane as the reducing agent. Kinetic studies indicate that the reaction rate is inversely proportional to the concentration of this compound. This observation, combined with deuterium labeling experiments, suggests a mechanism where the ynoate dissociates from a nickelacyclopentadiene intermediate before the rate-limiting formation of a nickeladihydrofuran intermediate, which is crucial for the catalytic cycle.
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